molecular formula C11H11NO3 B2769223 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 933752-14-8

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Número de catálogo: B2769223
Número CAS: 933752-14-8
Peso molecular: 205.213
Clave InChI: TYEWITXXLBKGLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Research

A novel oral anticancer drug, S-1, which includes a component structurally similar to 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid, has shown effectiveness in advanced gastric cancer patients. This drug combines tegafur (a fluorouracil prodrug), gimestat (a dihydropyrimidine dehydrogenase inhibitor), and otastat potassium (to alleviate gastrointestinal toxicity), indicating a strategic approach to enhance tumor-selective toxicity of 5-fluorouracil through biochemical modulation (Sakata et al., 1998).

Allergic Inflammation

SG-HQ2, a synthetic analogue of gallic acid derived from modifying functional groups similar to those in this compound, was found to inhibit mast cell-mediated allergic inflammation effectively. It attenuates histamine release and the expression of pro-inflammatory cytokines significantly, suggesting its potential as a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015).

Diabetic Polyneuropathy

The effectiveness of an aldose reductase inhibitor structurally related to this compound in treating diabetic polyneuropathy highlights the drug's potential in addressing complications arising from diabetes. The study presents evidence supporting the use of such inhibitors to improve neuropathy symptoms despite persisting hyperglycemia, indicating a beneficial approach in managing diabetic complications (Fagius & Jameson, 1981).

Oxidative Stress and Metabolic Disorders

Research into the effects of various compounds, including those related to this compound, has provided insights into the management of oxidative stress and metabolic disorders. For instance, alpha-lipoic acid has been explored for its neuroprotective therapy options in Alzheimer's disease and related dementias, showcasing the broad applicability of such compounds in treating neurodegenerative diseases and enhancing cognitive functions (Hager et al., 2001).

Mecanismo De Acción

Target of Action

A structurally similar compound, cilostazol, is known to inhibit phosphodiesterase iii a (pde3a) . PDE3A plays a crucial role in signal transduction by breaking down cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals.

Mode of Action

If it shares a similar mechanism with Cilostazol, it may act as an inhibitor of PDE3A . By inhibiting PDE3A, the compound could potentially increase the concentration of cAMP within cells, leading to various downstream effects.

Biochemical Pathways

If it acts similarly to cilostazol, it could affect pathways regulated by camp . These pathways control a wide range of biological processes, including cell division, immune response, and neurotransmission.

Result of Action

If it acts similarly to Cilostazol, it could potentially have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .

Propiedades

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWITXXLBKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-14-8
Record name 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.